DEAB serves as a precursor in the synthesis of various organic compounds. Its role lies in introducing the diethylamino (–N(C₂H₅)₂) functional group into molecules. One example is its use in the synthesis of α-bromovinyltrimethylsilane, a key intermediate in the production of certain organosilicon compounds [].
DEAB finds application in proteomics research, specifically in protein precipitation protocols. It acts as a chaotropic agent, disrupting the interactions between water molecules and protein molecules, leading to protein precipitation. This allows researchers to isolate and purify specific proteins from complex mixtures [].
A specifically labeled version of DEAB, Diethylamine-d₁₀ hydrobromide, is available for research purposes. This variant has ten deuterium atoms (²H) replacing hydrogen atoms (¹H) in its structure. This isotopic substitution allows researchers to study the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy with improved sensitivity and resolution [].
Diethylamine hydrobromide is an organic compound with the chemical formula and a molecular weight of approximately 154.05 g/mol. It appears as a white to almost white crystalline solid that is soluble in water. This compound is the hydrobromide salt of diethylamine, a secondary amine characterized by its flammable and weakly alkaline properties. Diethylamine hydrobromide is commonly produced in a laboratory setting and has been noted for its strong ammonia-like odor, similar to its parent compound, diethylamine .
The presence of the bromide ion can also facilitate nucleophilic substitution reactions, enhancing its reactivity in organic synthesis .
Diethylamine hydrobromide exhibits notable biological activities, particularly as a Dipeptidyl Peptidase IV inhibitor, which is significant in treating metabolic disorders such as diabetes. It has shown anti-inflammatory properties and potential therapeutic effects against certain metabolic diseases . Research indicates that its inhibition of Dipeptidyl Peptidase IV may contribute to improved glucose metabolism and reduced inflammation.
The synthesis of diethylamine hydrobromide typically involves the following steps:
This method ensures high purity and yield, making it suitable for laboratory applications .
Diethylamine hydrobromide finds use in various fields:
Its unique properties make it valuable in both industrial and laboratory settings .
Interaction studies involving diethylamine hydrobromide have primarily focused on its role as a Dipeptidyl Peptidase IV inhibitor. These studies demonstrate its efficacy in modulating glucose metabolism and reducing inflammation in experimental models. Additionally, investigations into its interactions with other biochemical pathways suggest potential for broader applications in metabolic disease management .
Several compounds share structural similarities with diethylamine hydrobromide. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Diethylamine hydrochloride | More corrosive; used similarly but less biological activity | |
Triethylamine | Tertiary amine; different reactivity profile | |
Dimethylamine | Smaller size; different biological activities | |
Benzylamine | Aromatic amine; distinct applications |
Diethylamine hydrobromide stands out due to its specific role as a Dipeptidyl Peptidase IV inhibitor, making it particularly relevant for therapeutic applications related to metabolic disorders. Its solid-state properties and solubility further differentiate it from similar compounds .
Diethylamine hydrobromide presents a well-defined molecular structure with the chemical formula C₄H₁₂BrN and a molecular weight of 154.05 grams per mole [1] [2]. The compound exists as the hydrobromide salt of diethylamine, where the basic amine functionality has been protonated and paired with a bromide anion [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is N-ethylethanamine hydrobromide [3].
The crystallographic analysis reveals that diethylamine hydrobromide crystallizes as a white to almost white powder or crystalline solid at room temperature [1] [2] [5]. The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the atmosphere [1] [5]. The melting point demonstrates consistency across multiple sources, with reported values ranging from 215-221°C, with most precise measurements indicating 217-221°C [2] [6] [5].
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₁₂BrN | [1] [2] |
Molecular Weight | 154.05 g/mol | [1] [2] |
Melting Point | 217-221°C | [2] [5] |
Physical State | White to almost white powder/crystal | [1] [5] |
Solubility in Water | Soluble | [1] [5] |
Hygroscopic Nature | Yes | [1] [5] |
The canonical Simplified Molecular Input Line Entry System representation is CCNCC.Br, indicating the structural arrangement of the diethylammonium cation with the bromide anion [3]. The International Chemical Identifier key is AATGHKSFEUVOPF-UHFFFAOYSA-N, providing a unique identifier for this specific salt form [2] [3].
Nuclear magnetic resonance spectroscopy provides critical structural information for diethylamine hydrobromide through both proton and carbon-13 nuclear magnetic resonance techniques [7] [8]. In the protonated form, the compound exhibits characteristic chemical shifts that reflect the electronic environment changes upon salt formation [9] [10].
For aliphatic ammonium salts like diethylamine hydrobromide, the proton nuclear magnetic resonance spectrum typically shows distinct patterns [9] [11]. The methyl groups of the ethyl chains appear as triplets in the range of 0.9-1.3 parts per million due to coupling with adjacent methylene protons [12] [10]. The methylene protons attached directly to the nitrogen atom are significantly deshielded and appear further downfield, typically in the 2.3-3.0 parts per million region [9] [10].
The formation of the hydrobromide salt introduces additional complexity to the nuclear magnetic resonance spectrum [9] [11]. The nitrogen-hydrogen proton in the ammonium form becomes exchangeable and may appear as a broad signal, often observable in the 0.5-5.0 parts per million range depending on concentration and hydrogen bonding effects [9] [10]. The exact chemical shift position varies significantly based on solvent conditions and sample concentration [10].
Nuclear Magnetic Resonance Parameter | Expected Range | Assignment |
---|---|---|
Methyl protons (CH₃) | 0.9-1.3 ppm | Triplet |
Methylene protons (CH₂-N) | 2.3-3.0 ppm | Quartet |
Ammonium proton (NH⁺) | 0.5-5.0 ppm | Broad singlet |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of diethylamine hydrobromide [8] [10]. The methyl carbons typically appear around 10-15 parts per million, while the methylene carbons attached to nitrogen are deshielded and appear approximately 20 parts per million downfield from their positions in neutral alkanes [10]. The quaternization effect of the nitrogen in the salt form further influences these chemical shifts [11] [10].
Infrared spectroscopy provides valuable fingerprint information for diethylamine hydrobromide through characteristic vibrational modes [13] [14]. The compound exhibits several diagnostic absorption bands that distinguish it from the free base form [15] [16].
The carbon-hydrogen stretching vibrations appear in the 2850-2990 wavenumber region, characteristic of aliphatic compounds [14] [17]. These bands correspond to both symmetric and asymmetric stretching modes of the methyl and methylene groups present in the ethyl chains [13] [18].
The nitrogen-hydrogen stretching vibrations in the ammonium salt form show distinctly different characteristics compared to free amines [15] [16]. Primary and secondary amines typically show nitrogen-hydrogen stretching bands in the 3300-3500 wavenumber region [14] [15]. However, in the hydrobromide salt form, these bands are significantly modified due to the formation of the ammonium cation [19] [16].
Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C-H stretch (alkyl) | 2850-2990 | Medium to Strong | CH₃, CH₂ groups |
N-H stretch (ammonium) | Modified from free base | Variable | NH⁺ groups |
C-N stretch | 1000-1300 | Medium | C-N bonds |
CH₂ bend | 1440-1480 | Medium | Methylene bending |
CH₃ bend | 1365-1440 | Medium | Methyl bending |
The carbon-nitrogen stretching vibrations typically appear in the 1000-1300 wavenumber region for aliphatic amines [14] [20]. These bands may show splitting or shifting in the salt form due to the changed electronic environment around the nitrogen atom [19] [20].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes [21] [22]. The technique is particularly useful for identifying the carbon-carbon and carbon-nitrogen stretching modes that may be weak or absent in infrared spectra [21] [22]. Raman spectroscopy also offers advantages in aqueous solutions, as water produces minimal interference [22].
Computational chemistry approaches provide detailed insights into the three-dimensional structure and electronic properties of diethylamine hydrobromide [23] [24]. Density functional theory calculations have become the standard method for predicting molecular geometries and electronic properties of organic compounds [25] [26].
Molecular dynamics simulations offer additional perspectives on the dynamic behavior of diethylamine hydrobromide in various environments [27] [28]. These calculations can predict conformational preferences, intermolecular interactions, and bulk properties [29]. The General Amber Force Field has been successfully applied to study similar amine compounds and their dynamic properties [29].
Quantum chemical calculations using density functional theory methods provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties [24] [25]. The Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets has shown excellent performance for amine compounds [30] [31].
Computational Method | Application | Typical Accuracy |
---|---|---|
Density Functional Theory | Geometry optimization | High |
Molecular Dynamics | Dynamic properties | Good |
Quantum Chemistry | Electronic properties | Excellent |
Machine Learning | Property prediction | Variable |
The computational modeling reveals important structural features including the preferred conformations of the ethyl groups, the geometry around the nitrogen center, and the interaction patterns with the bromide anion [26] [32]. These calculations support experimental observations and provide predictions for unmeasured properties [32].
Machine learning approaches are increasingly being applied to predict properties of amine compounds, including nucleophilicity indices and other reactivity parameters [26] [32]. These methods can rapidly screen large numbers of structures and predict density functional theory-level descriptors without the computational cost of full quantum chemical calculations [32].
Irritant